2-(Cyclopentyloxy)-4-methylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

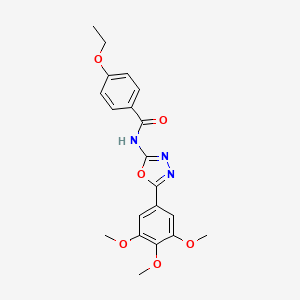

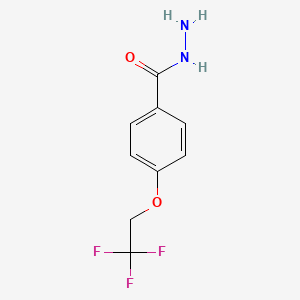

2-(Cyclopentyloxy)-4-methylpyrimidine, also known as CPMP, is a chemical compound that belongs to the pyrimidine family. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. CPMP is a potent and selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways in the brain. CPMP has shown potential in the treatment of various neurological and psychiatric disorders, such as schizophrenia, Huntington's disease, and Parkinson's disease.

Aplicaciones Científicas De Investigación

Antiviral Activity

2,4-Diamino-6-hydroxypyrimidines, including compounds structurally related to 2-(Cyclopentyloxy)-4-methylpyrimidine, have been explored for their antiviral properties. For instance, derivatives of 2,4-diaminopyrimidine have shown marked inhibition of retrovirus replication in cell culture, highlighting their potential as antiretroviral agents. Notably, certain derivatives exhibited inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, with minimal cytotoxicity at relevant concentrations (Hocková et al., 2003).

Synthesis and Process Chemistry

The synthesis and characterization of pyrimidine derivatives, including processes for creating 4,6-dihydroxy-2-methylpyrimidine, a precursor relevant to this compound, have been detailed. These studies underscore the versatility and economic viability of synthesizing pyrimidine compounds, which find applications in pharmaceuticals and other industries (Patil et al., 2008).

Inhibitory Effects on Nitric Oxide Production

Pyrimidine analogs have been investigated for their ability to inhibit immune-activated nitric oxide production, a crucial factor in inflammatory responses. Notably, 5-substituted 2-amino-4,6-dichloropyrimidines demonstrated significant inhibitory activity, offering insights into potential anti-inflammatory applications (Jansa et al., 2014).

Antimicrobial Activity

Multicomponent synthesis techniques have enabled the production of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines, demonstrating antimicrobial activity against various pathogenic bacteria and fungi. This research illustrates the potential of pyrimidine derivatives in developing new antimicrobial agents (Gupta et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of 2-(Cyclopentyloxy)-4-methylpyrimidine is the NAD±dependent enzyme LigN . LigN plays a crucial role in the DNA repair process, and its inhibition can lead to rapid growth arrest and chromosome fragmentation .

Mode of Action

This compound interacts with its target, LigN, by inhibiting its activity . This inhibition disrupts the DNA repair process, leading to growth arrest and chromosome fragmentation .

Biochemical Pathways

It is known that the compound’s action on lign disrupts the dna repair process . This disruption could potentially affect various downstream effects, including cell growth and division.

Pharmacokinetics

Pharmacokinetics generally determines the onset, duration, and intensity of a drug’s effect . Factors such as renal function, genetic makeup, sex, and age can influence these parameters .

Result of Action

The molecular and cellular effects of this compound’s action include rapid growth arrest and chromosome fragmentation . These effects are a result of the compound’s inhibition of LigN, which disrupts the DNA repair process .

Propiedades

IUPAC Name |

2-cyclopentyloxy-4-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8-6-7-11-10(12-8)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZWFCAHNOGSPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide](/img/structure/B2534416.png)

![4-chloro-2-(methylsulfanyl)-6-[(E)-2-(phenylmethylidene)hydrazin-1-yl]pyrimidine](/img/structure/B2534421.png)

![4-fluoro-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2534430.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2534431.png)